molecular formula C30H46S2 B3032509 Bis(2,4,6-triisopropylphenyl) disulfide CAS No. 20875-34-7

Bis(2,4,6-triisopropylphenyl) disulfide

Cat. No.: B3032509
CAS No.: 20875-34-7
M. Wt: 470.8 g/mol
InChI Key: ZLOCUDMSUFOLGX-UHFFFAOYSA-N
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Description

Bis(2,4,6-triisopropylphenyl) disulfide is an organic compound with the molecular formula C30H46S2 and a molecular weight of 470.82 g/mol It is characterized by the presence of two sulfur atoms connected by a disulfide bond, each bonded to a 2,4,6-triisopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-triisopropylphenyl) disulfide typically involves the reaction of 2,4,6-triisopropylphenyl thiol with an oxidizing agent. One common method is the oxidation of 2,4,6-triisopropylphenyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2C9H12SH+I2C18H24S2+2HI2 \text{C}_9\text{H}_{12}\text{SH} + \text{I}_2 \rightarrow \text{C}_{18}\text{H}_{24}\text{S}_2 + 2 \text{HI} 2C9​H12​SH+I2​→C18​H24​S2​+2HI

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-triisopropylphenyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

Bis(2,4,6-triisopropylphenyl) disulfide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trimethylphenyl) disulfide
  • Bis(2,4,6-triethylphenyl) disulfide
  • Bis(2,4,6-triisobutylphenyl) disulfide

Uniqueness

Bis(2,4,6-triisopropylphenyl) disulfide is unique due to the bulky isopropyl groups attached to the phenyl rings. These bulky groups provide steric hindrance, which can influence the compound’s reactivity and stability compared to other disulfides. This steric effect can be advantageous in certain synthetic applications where selective reactions are desired .

Properties

IUPAC Name

1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOCUDMSUFOLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448253
Record name Bis(2,4,6-triisopropylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20875-34-7
Record name Bis(2,4,6-triisopropylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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